molecular formula C14H25NO5 B4982231 dimethyl 4-(acetylamino)decanedioate

dimethyl 4-(acetylamino)decanedioate

Cat. No.: B4982231
M. Wt: 287.35 g/mol
InChI Key: UPONBDXVPDMQSN-UHFFFAOYSA-N
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Description

Dimethyl 4-(acetylamino)decanedioate is a diester derivative of decanedioic acid (sebacic acid) with an acetylamino (-NHCOCH₃) substituent at the fourth carbon of its aliphatic chain. Its molecular formula is C₁₄H₂₅NO₆, distinguishing it from simpler aliphatic diesters due to the presence of the polar acetylamino group.

Properties

IUPAC Name

dimethyl 4-acetamidodecanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPONBDXVPDMQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Dimethyl Decanedioate (C₁₂H₂₂O₄)

  • Structural Differences: Lacks the acetylamino group at position 4.
  • Functional Groups : Two ester groups (-COOCH₃).
  • Applications: Primarily used as a polymer additive and plasticizer due to its non-polar aliphatic chain .

4-(Acetylamino)Benzoate (Inosiplex Component, C₁₀H₁₁NO₄)

  • Structural Differences: Aromatic benzoate ester with an acetylamino group at the para position.
  • Functional Groups: Single benzoate ester (-COOCH₃) and acetylamino (-NHCOCH₃).
  • Applications: Used in antiviral medications (e.g., Inosiplex) due to its aromatic backbone and bioactivity .
  • Key Distinction: The aromatic ring enhances stability and pharmacokinetic properties compared to the aliphatic chain of dimethyl 4-(acetylamino)decanedioate.

Heterocyclic Precursors (e.g., 4-[4-(Acetylamino)Phenyl] Derivatives)

  • Structural Similarities: Share the acetylamino phenyl moiety, which is critical for synthesizing bioactive heterocycles like imidazoles and pyridazinones.
  • Applications : Serve as precursors for antimicrobial and anticancer agents .
  • Key Distinction: These compounds are more complex, often incorporating fused heterocyclic rings, whereas this compound retains a simpler aliphatic structure.

4-Deoxy-Disaccharides with Acetamido Groups (e.g., Compounds 15–17)

  • Structural Differences : Carbohydrate derivatives with acetamido (-NHCOCH₃) groups on sugar rings.
  • Functional Groups : Multiple hydroxyl (-OH) and acetamido groups.
  • Applications : Studied in glycobiology for their role in bacterial cell wall synthesis .
  • Key Distinction: Polar carbohydrate backbones contrast with the non-sugar aliphatic structure of this compound.

Dimethyl Lauryl Amine (C₁₄H₃₁N)

  • Structural Differences : Tertiary amine with a lauryl chain, unrelated to esters.
  • Functional Groups : N,N-Dimethyldodecanamine.
  • Applications : Surfactant and polymer additive .
  • Key Distinction: The amine group imparts basicity, whereas this compound is neutral and ester-functionalized.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications Source
This compound C₁₄H₂₅NO₆ Diester, Acetylamino Pharmaceutical precursors Hypothetical
Dimethyl decanedioate C₁₂H₂₂O₄ Diester Polymer additives
4-(Acetylamino)benzoate C₁₀H₁₁NO₄ Benzoate ester, Acetylamino Antiviral drugs
Heterocyclic precursors Varies Acetylamino phenyl, Oxobutanoic Bioactive heterocycles
4-Deoxy-disaccharides Varies Acetamido, Carbohydrate Glycobiology research
Dimethyl lauryl amine C₁₄H₃₁N Tertiary amine Surfactants

Research Findings and Implications

  • Biological Activity: Derivatives of acetylamino-containing compounds (e.g., imidazoles, pyridazinones) exhibit antimicrobial and anticancer properties, suggesting this compound could serve as a precursor for similar bioactive molecules .
  • Solubility and Reactivity: The acetylamino group enhances polarity, improving solubility in polar solvents compared to dimethyl decanedioate. This property may facilitate its use in drug delivery systems.
  • Pharmaceutical Potential: Structural analogs like Inosiplex demonstrate that acetylamino esters can be leveraged in antiviral therapies, though the aliphatic chain of this compound may require modification for optimal bioactivity .

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